molecular formula C21H23N3O7 B12503912 Ethyl 5-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Ethyl 5-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12503912
M. Wt: 429.4 g/mol
InChI Key: BZRMMBPQTKBWAK-UHFFFAOYSA-N
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Description

ETHYL 5-(4-METHOXY-3-NITROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is a synthetic organic compound that belongs to the class of benzoate derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(4-METHOXY-3-NITROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multi-step organic reactions. One common approach might include:

    Nitration: Introduction of the nitro group to the benzene ring.

    Amidation: Formation of the benzamide linkage.

    Esterification: Conversion of the carboxylic acid group to an ethyl ester.

    Morpholine Addition: Introduction of the morpholine ring through nucleophilic substitution.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(4-METHOXY-3-NITROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution.

    Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid.

Common Reagents and Conditions

    Reduction: Catalytic hydrogenation or metal hydrides (e.g., palladium on carbon, lithium aluminum hydride).

    Substitution: Strong nucleophiles (e.g., sodium methoxide) under basic conditions.

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid, sodium hydroxide).

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted benzamides.

    Hydrolysis: Formation of the corresponding carboxylic acid and ethanol.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying enzyme activity.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activity.

    Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of ETHYL 5-(4-METHOXY-3-NITROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might target bacterial cell walls or enzymes. If used in biochemical assays, it might interact with specific proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 5-(4-METHOXY-3-NITROBENZAMIDO)-2-(PIPERIDIN-4-YL)BENZOATE: Similar structure with a piperidine ring instead of a morpholine ring.

    ETHYL 5-(4-METHOXY-3-NITROBENZAMIDO)-2-(PYRROLIDIN-4-YL)BENZOATE: Similar structure with a pyrrolidine ring.

Uniqueness

ETHYL 5-(4-METHOXY-3-NITROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is unique due to the presence of the morpholine ring, which can influence its chemical reactivity and biological activity compared to similar compounds with different ring structures.

Properties

Molecular Formula

C21H23N3O7

Molecular Weight

429.4 g/mol

IUPAC Name

ethyl 5-[(4-methoxy-3-nitrobenzoyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C21H23N3O7/c1-3-31-21(26)16-13-15(5-6-17(16)23-8-10-30-11-9-23)22-20(25)14-4-7-19(29-2)18(12-14)24(27)28/h4-7,12-13H,3,8-11H2,1-2H3,(H,22,25)

InChI Key

BZRMMBPQTKBWAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-])N3CCOCC3

Origin of Product

United States

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